molecular formula C14H18ClNO4S B11815196 rel-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate

rel-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate

Cat. No.: B11815196
M. Wt: 331.8 g/mol
InChI Key: OMNJXTVZOXPPOW-QWHCGFSZSA-N
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Description

rel-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate: is a chemical compound with the molecular formula C14H18ClNO4S and a molecular weight of 331.82 g/mol . This compound is characterized by the presence of a benzyl group, a cyclopentyl ring, and a chlorosulfonyl functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate typically involves the reaction of benzyl carbamate with a cyclopentyl derivative that contains a chlorosulfonyl group. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: rel-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce simpler carbamate derivatives .

Scientific Research Applications

rel-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce the chlorosulfonyl functional group into other molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its ability to act as a prodrug or a precursor to active pharmaceutical ingredients.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rel-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or other biomolecules. This can result in the modulation of biological pathways and the exertion of therapeutic effects .

Comparison with Similar Compounds

Uniqueness: rel-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C14H18ClNO4S

Molecular Weight

331.8 g/mol

IUPAC Name

benzyl N-[(1R,3S)-3-(chlorosulfonylmethyl)cyclopentyl]carbamate

InChI

InChI=1S/C14H18ClNO4S/c15-21(18,19)10-12-6-7-13(8-12)16-14(17)20-9-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,16,17)/t12-,13+/m0/s1

InChI Key

OMNJXTVZOXPPOW-QWHCGFSZSA-N

Isomeric SMILES

C1C[C@H](C[C@H]1CS(=O)(=O)Cl)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CC(CC1CS(=O)(=O)Cl)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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